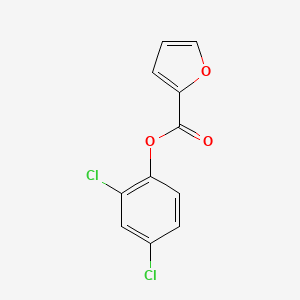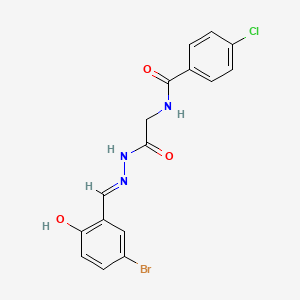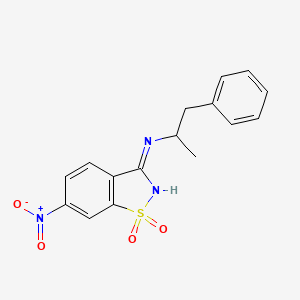![molecular formula C19H19BrClN3O3 B11113327 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11113327.png)
(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE is a complex organic molecule that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of with under acidic conditions to form the corresponding hydrazone.
Acylation reaction: The hydrazone intermediate is then reacted with in the presence of a base such as to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Material Science: Investigation of its properties for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Study of its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes involved in key biological pathways.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE: can be compared with other hydrazone derivatives and phenoxyacetic acid derivatives.
Uniqueness
- The presence of both bromine and chlorine atoms in the structure provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
- The combination of hydrazone and phenoxyacetic acid moieties offers a unique scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C19H19BrClN3O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2-chlorophenyl)butanamide |
InChI |
InChI=1S/C19H19BrClN3O3/c1-12-9-14(7-8-15(12)20)27-11-19(26)24-23-13(2)10-18(25)22-17-6-4-3-5-16(17)21/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
WBECEQQPLPMWOS-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium](/img/structure/B11113249.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11113251.png)
![2-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113252.png)

![3-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113258.png)
![1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B11113265.png)

![Ethyl 5-carbamoyl-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113278.png)


![N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11113290.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11113295.png)
![2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11113309.png)
